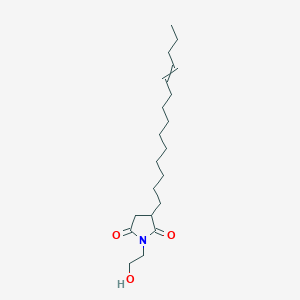
2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by a pyrrolidinedione core with hydroxyethyl and tetradecenyl substituents, making it a valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- typically involves multi-step organic reactions. One common method includes the reaction of succinimide with ethylene oxide to introduce the hydroxyethyl group. The tetradecenyl group can be introduced through a subsequent alkylation reaction using tetradecenyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrrolidinedione core can be reduced to form pyrrolidine derivatives.
Substitution: The tetradecenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidinedione derivatives.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the tetradecenyl group can interact with hydrophobic regions. These interactions can modulate enzyme activity and protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-: Lacks the tetradecenyl group, making it less hydrophobic.
2,5-Pyrrolidinedione, 1-(2-acetyloxyethyl)-: Contains an acetyloxyethyl group instead of hydroxyethyl, altering its reactivity.
Uniqueness
2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- is unique due to its combination of hydrophilic and hydrophobic groups, allowing it to interact with a wide range of biological targets and making it versatile in various applications .
Properties
CAS No. |
56418-17-8 |
|---|---|
Molecular Formula |
C20H35NO3 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-tetradec-10-enylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-17-19(23)21(15-16-22)20(18)24/h4-5,18,22H,2-3,6-17H2,1H3 |
InChI Key |
HKHVYVHBFIZLGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCCCCCCCC1CC(=O)N(C1=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















